molecular formula C7H4F6OS B1444509 2-Fluoro-5-(pentafluorosulfur)benzaldehyde CAS No. 1240257-02-6

2-Fluoro-5-(pentafluorosulfur)benzaldehyde

Cat. No. B1444509
M. Wt: 250.16 g/mol
InChI Key: LWVYGZGWRNJVBG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentafluorosulfur)benzaldehyde is a fluorinated compound . It has the molecular formula C7H4F6OS and a molecular weight of 250.16 g/mol . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-(pentafluorosulfur)benzaldehyde is 1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H . The InChI key is LWVYGZGWRNJVBG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-5-(pentafluorosulfur)benzaldehyde is a liquid at ambient temperature . It has a molecular weight of 250.16 g/mol .

Scientific Research Applications

  • Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

    • 2-Fluoro-5-(pentafluorosulfur)benzaldehyde is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The specific methods of application or experimental procedures, technical details, and outcomes would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced.
  • Selective Oxidation of Alcohols to Aldehydes

    • In a study, 2-Fluoro-5-(pentafluorosulfur)benzaldehyde was used in the selective oxidation of alcohols to aldehydes . The method involved the use of ultrasound as a green activation method in chemical transformations, specifically in catalytic alcohol oxidations . The results showed that the use of ultrasound irradiation resulted in high yield .

Safety And Hazards

The safety information for 2-Fluoro-5-(pentafluorosulfur)benzaldehyde includes the following hazard statements: H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . The signal word is “Warning” and it is classified under GHS07 pictograms .

properties

IUPAC Name

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVYGZGWRNJVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(pentafluorosulfur)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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